molecular formula C17H21N8O4P B8763568 N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid CAS No. 113811-49-7

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid

Cat. No. B8763568
CAS RN: 113811-49-7
M. Wt: 432.4 g/mol
InChI Key: IGBHHGDWSNEKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid is a useful research compound. Its molecular formula is C17H21N8O4P and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113811-49-7

Product Name

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid

Molecular Formula

C17H21N8O4P

Molecular Weight

432.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]ethylphosphonic acid

InChI

InChI=1S/C17H21N8O4P/c1-25(9-11-8-21-15-13(22-11)14(18)23-17(19)24-15)12-4-2-10(3-5-12)16(26)20-6-7-30(27,28)29/h2-5,8H,6-7,9H2,1H3,(H,20,26)(H2,27,28,29)(H4,18,19,21,23,24)

InChI Key

IGBHHGDWSNEKMX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude (2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester post silica column chromatography (61 mg, 125 μmol) in dry DMF (1.00 mL) was added TMSBr (129.0 μL, 999.2 μmol) at ambient temperature. The solution was then heated at 70° C. for 5.5 hours, when LCMS analysis demonstrated the reaction to be 90% complete. The reaction mixture was allowed to cool to room temperature and stirred for an additional 12 hours. The reaction was worked up by removal of the solvent in vacuo and dissolving the residue in DMF/H2O (800 μL, 1:1) and 1N aqueous NaOH (15 μL). The product was purified by RP HPLC on C18 column using H2O/acetonitrile (2-95%) to provide 29 mg (53%) of the desired compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 1.67-1.85 (m, 2H), 3.19 (s, 3H), 3.25-3.40 (m, 2H), 4.76 (s, 2H), 6.71 (br s, 2H), 5.80 (d, 2H, J=9 Hz), 7.64 (d, 2H, J=9 Hz), 7.73 (br s, 2H), 8.15 (br s, 1H), 8.56 (s, 1H). 31P (121.4 MHz, DMSO-d6) δ 23.0. MS (m/z) 431.3 [M−H]−.
Name
(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
129 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
53%

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